molecular formula C6H13ClN2O2S B3120794 4-Ethylpiperazine-1-sulfonyl chloride CAS No. 273207-02-6

4-Ethylpiperazine-1-sulfonyl chloride

Cat. No.: B3120794
CAS No.: 273207-02-6
M. Wt: 212.7 g/mol
InChI Key: PGJGEPQKJHQLQA-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H13ClN2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylpiperazine-1-sulfonyl chloride can be synthesized through the reaction of 4-ethylpiperazine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

C6H14N2+ClSO3HC6H13ClN2O2S+H2O\text{C}_6\text{H}_{14}\text{N}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_{13}\text{ClN}_2\text{O}_2\text{S} + \text{H}_2\text{O} C6​H14​N2​+ClSO3​H→C6​H13​ClN2​O2​S+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, can be used for reduction reactions.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Ethylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Serves as an intermediate in the synthesis of various drugs, including those with antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylpiperazine-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A simpler derivative of piperazine without the sulfonyl chloride group.

    Piperidine-1-sulfonyl chloride: Another sulfonyl chloride derivative with a different nitrogen-containing ring structure.

    2-Ethylpiperazine dihydrochloride: A related compound with two hydrochloride groups.

Uniqueness

4-Ethylpiperazine-1-sulfonyl chloride is unique due to its specific combination of the piperazine ring with an ethyl group and a sulfonyl chloride group. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-ethylpiperazine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN2O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJGEPQKJHQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285468
Record name 4-Ethyl-1-piperazinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273207-02-6
Record name 4-Ethyl-1-piperazinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273207-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1-piperazinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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